REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])=[CH:5][CH:4]=1>[Rh].C(O)C>[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1C(OCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove
|
Type
|
CUSTOM
|
Details
|
the reaction from the parr shaker
|
Type
|
FILTRATION
|
Details
|
filter the mixture through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(CC1)C1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |